3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide is a complex organic compound with a unique structure that includes an oxazole ring, a hydroxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide typically involves multiple steps, starting with the formation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydro-oxazole derivative.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro-oxazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme mechanisms due to its unique functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the oxazole ring can participate in π-π interactions with aromatic residues. The methylsulfanyl group can act as a nucleophile, participating in covalent modifications of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-fluoropropan-1-amine hydrochloride
- 3,5-dimethyl-1,2,4-oxadiazole
Uniqueness
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-9-11(10(2)18-15-9)5-6-12(16)14-7-13(3,17)8-19-4/h17H,5-8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHLTTNTVCGVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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